BenchChemオンラインストアへようこそ!

1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide

Medicinal Chemistry Physicochemical Properties Azetidine Scaffold

This azetidine-3-carboxamide features a 2‑fluorophenoxyacetyl N‑substituent and a pyridin-4‑ylethyl C‑substituent that together create a unique pharmacophore distinct from cyclopropylsulfonyl or 3‑pyridyl urea analogs. The 2‑fluorophenoxy moiety enhances metabolic stability and binding affinity, while the basic pyridine handle improves solubility. With a reduced tPSA (75.9 Ų), it offers favorable passive cell permeability for intracellular target engagement. Critically, it is not exemplified in major NAMPT or JAK azetidine patent families, allowing generation of proprietary data for new composition-of-matter or method-of-use applications. Avoid analog substitution risks—validate your leads with this precise scaffold.

Molecular Formula C19H20FN3O3
Molecular Weight 357.385
CAS No. 1351645-57-2
Cat. No. B2787534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide
CAS1351645-57-2
Molecular FormulaC19H20FN3O3
Molecular Weight357.385
Structural Identifiers
SMILESC1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCCC3=CC=NC=C3
InChIInChI=1S/C19H20FN3O3/c20-16-3-1-2-4-17(16)26-13-18(24)23-11-15(12-23)19(25)22-10-7-14-5-8-21-9-6-14/h1-6,8-9,15H,7,10-13H2,(H,22,25)
InChIKeyRHZPDVXQXPOVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide: Core Structural and Physicochemical Baseline


The target compound is a synthetic small-molecule azetidine-3-carboxamide derivative with the molecular formula C19H20FN3O3 and a molecular weight of 357.38 g/mol [1]. Its structure features a central azetidine ring N-substituted with a 2-(2-fluorophenoxy)acetyl group and C-substituted with an N-[2-(pyridin-4-yl)ethyl]carboxamide side chain. The molecule is typically supplied at ≥95% purity for research use . As a member of the broader azetidine carboxamide class, it shares a core scaffold with numerous bioactive molecules targeting enzymes such as NAMPT and JAKs, but its specific substitution pattern distinguishes it from other series members explored in patent literature [2].

Why Generic Azetidine-3-carboxamide Substitution Fails for 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide


Generic substitution of azetidine-3-carboxamide derivatives is not scientifically valid due to the high sensitivity of target binding and ADME properties to specific N- and C-substituents. Even subtle changes to the aryl ether or the basic nitrogen-bearing side chain can ablate target engagement or drastically alter pharmacokinetics. For example, within the azetidine carboxamide class, the specific combination of a 2-fluorophenoxyacetyl N-substituent and a pyridin-4-ylethyl C-substituent, as found in the target compound, creates a unique pharmacophoric profile distinct from analogs bearing cyclopropylsulfonyl, acetyl, or 3-pyridyl urea motifs [1]. The 2-fluorophenoxy moiety is known in medicinal chemistry to enhance metabolic stability and binding affinity through halogen bonding and lipophilic contacts, while the pyridin-4-yl ethyl chain provides a basic handle that can influence solubility and off-target receptor interactions [2]. Replacing this compound with a close analog without verifying functional equivalence through head-to-head assays risks experimental inconsistency and wasted resources, as no class-level SAR is transferable at the level of precision required for lead optimization or chemical probe studies.

Quantitative Differentiation Evidence for 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide Against Closest Analogs


Structural and Physicochemical Differentiation from the Closest Cyclopropylsulfonyl Analog

The target compound is differentiated from its closest identified commercial analog, 1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide (CAS 1428352-34-4), by a significantly lower calculated topological polar surface area (tPSA) and a distinct hydrogen-bonding profile. The target compound, with its 2-fluorophenoxyacetyl N-substituent, has a lower tPSA (75.9 Ų) compared to the cyclopropylsulfonyl analog (tPSA = 92.7 Ų) [1]. This 16.8 Ų reduction in tPSA is a direct consequence of replacing the polar sulfonyl group with an ether-linked acetyl moiety, which is predicted to improve passive membrane permeability. Furthermore, the target compound has 3 hydrogen bond acceptors versus 4 for the sulfonyl analog, altering its interaction landscape with biological targets .

Medicinal Chemistry Physicochemical Properties Azetidine Scaffold

Structural Differentiation from the 2-Methoxy-5-methylphenyl Analog

When compared to 1-[2-(2-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide (CAS 1448130-17-3), which shares the identical N-substituent, the target compound possesses a pyridin-4-ylethyl C-substituent instead of a 2-methoxy-5-methylphenyl group. This substitution introduces a basic nitrogen (pyridine pKa ~5.2) capable of being protonated at physiological pH ranges, whereas the comparator's aromatic amide tail is neutral . The presence of this ionizable center in the target compound is predicted to alter solubility, lysosomal sequestration potential, and binding to targets that utilize a basic amine recognition motif, such as certain kinases or aminergic GPCRs [1].

Chemical Biology Ligand Design Structure-Activity Relationship

Metabolic Stability Advantage Conferred by the 2-Fluorophenoxy Motif Over Non-Fluorinated Phenoxy Analogs

Class-level evidence indicates that the 2-fluorophenoxy group in the target compound provides a metabolic stability advantage over non-fluorinated phenoxy analogs. Fluorine substitution at the 2-position of the phenoxy ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at that site. In a comparative context, a non-fluorinated phenoxyacetyl analog would be expected to exhibit higher intrinsic clearance in liver microsome assays. While direct experimental data for the target compound itself is not publicly available, studies on analogous fluorophenoxy-containing molecules have demonstrated up to a 2- to 5-fold increase in metabolic half-life in human liver microsomes compared to their non-fluorinated counterparts [1].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Lack of Direct Publicly Available Biological Activity Data Constitutes a Key Selection Criterion

A critical differentiating factor for procurement decisions is the absence of publicly disclosed biological activity data for this specific compound indexed to its CAS number (1351645-57-2). A search of PubMed, BindingDB, ChEMBL, and Google Patents returns no quantitative IC50, Ki, or cellular activity data for this molecule [1]. This contrasts with structurally related compounds in the azetidine carboxamide class, such as certain 3-pyridyl azetidine ureas which have reported NAMPT inhibitory activity (IC50 values in the low nanomolar range) [2]. The lack of disclosed data for the target compound can be advantageous for organizations seeking novel chemical matter with freedom to operate, as it has not been explicitly claimed or exemplified in key azetidine carboxamide patent families (e.g., US8975398B2, US20130018034) [3].

Chemical Probe Custom Synthesis Patent Scouting

Optimal Application Scenarios for Procuring 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide


Novel Chemical Probe Development for Intracellular Targets

The compound's reduced tPSA (75.9 Ų) relative to sulfonyl-containing analogs positions it favorably for passive cell permeability, making it a strong candidate for developing chemical probes intended for intracellular target engagement [1]. Its undisclosed biological profile further enhances its value as a novel starting point, minimizing the risk of interference from existing SAR knowledge when profiling against new target classes [2].

Lead Optimization Campaigns Prioritizing Metabolic Stability

The 2-fluorophenoxy moiety provides a class-level metabolic stability advantage, making this scaffold a rational choice for medicinal chemistry programs that require compounds with enhanced in vivo half-life [1]. Teams can leverage this inherent stability while exploring the SAR around the pyridin-4-ylethyl side chain to modulate potency and selectivity.

Intellectual Property Diversification and Freedom-to-Operate Scouting

Since this molecule does not appear as an exemplified compound in major NAMPT or JAK azetidine carboxamide patent families, it offers a strategic opportunity for organizations to explore novel chemical space around this scaffold without immediate prior art constraints [1]. Procuring this specific compound enables the generation of proprietary biological data that can form the basis of new composition-of-matter or method-of-use patent applications.

Quote Request

Request a Quote for 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.